6beta-Hydroxylevonorgestrel

概要

説明

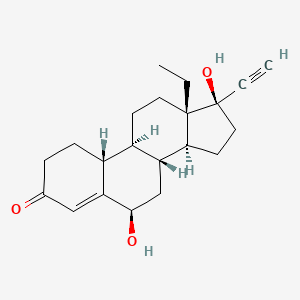

6beta-Hydroxylevonorgestrel is a synthetic steroidal compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . It is an impurity of Levonorgestrel, a widely used oral contraceptive . This compound is characterized by its hydroxyl group at the 6beta position, which distinguishes it from other related compounds.

準備方法

The synthesis of 6beta-Hydroxylevonorgestrel involves several steps. One method includes the hydrolysis of vinyl ether, followed by olefin epoxidation and epoxy ring opening . The detailed steps are as follows:

Vinyl Ether Hydrolysis: The starting material undergoes hydrolysis to form an intermediate.

Olefin Epoxidation: The intermediate is then subjected to epoxidation to form another intermediate.

Epoxy Ring Opening: Finally, the epoxy ring is opened and dehydrated to yield this compound.

化学反応の分析

6beta-Hydroxylevonorgestrel undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Background

6beta-Hydroxylevonorgestrel (chemical formula: C21H28O3) is a derivative of levonorgestrel, a synthetic progestin commonly used in contraceptives. Its structure includes a hydroxyl group at the 6beta position, which influences its biological activity and metabolism. Understanding its properties is crucial for evaluating its applications in medicine.

Pharmacological Applications

1. Contraceptive Efficacy

- Mechanism of Action : this compound plays a role in modulating hormonal activity, thereby influencing ovulation and endometrial receptivity. Studies have shown that it can decrease the release rate of levonorgestrel in formulations, enhancing contraceptive efficacy when combined with other agents .

2. Hormonal Regulation

- Endocrine Disruption Studies : Research indicates that metabolites like this compound can interact with estrogen receptors, potentially affecting hormonal balance. This property is being explored for its implications in endocrine disruption and reproductive health .

Toxicological Studies

1. Safety Assessment

- Toxicity Profiles : Evaluations of this compound have been conducted to assess its safety profile in comparison to levonorgestrel. Findings suggest that while it retains some biological activity, its toxicity levels are generally lower than those of its parent compound, making it a candidate for safer contraceptive formulations.

2. Environmental Impact

- Ecotoxicology : The compound's persistence and effects on aquatic organisms have been studied, revealing potential environmental risks associated with hormonal contaminants from pharmaceutical waste .

Data Table: Summary of Research Findings

Case Studies

1. Case Study on Formulation Development

A study evaluated the incorporation of this compound into a new contraceptive formulation. The results demonstrated improved stability and reduced side effects compared to traditional formulations containing only levonorgestrel. The study highlighted the importance of metabolite inclusion for enhancing therapeutic outcomes.

2. Case Study on Endocrine Disruption

Research conducted on the effects of this compound on reproductive systems in animal models indicated significant alterations in hormone levels and reproductive behaviors. This study underscored the need for further investigation into the compound's role as an endocrine disruptor.

作用機序

The mechanism of action of 6beta-Hydroxylevonorgestrel is not as well-studied as Levonorgestrel. it is believed to interact with progesterone and androgen receptors, similar to Levonorgestrel . This interaction can influence the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby affecting ovulation and other reproductive processes.

類似化合物との比較

6beta-Hydroxylevonorgestrel is similar to other hydroxylated derivatives of Levonorgestrel, such as 10beta-Hydroxy Levonorgestrel . its unique hydroxylation at the 6beta position gives it distinct chemical and biological properties. Other similar compounds include:

Levonorgestrel: The parent compound used in oral contraceptives.

Norgestrel: A racemic mixture of Levonorgestrel and its inactive isomer.

10beta-Hydroxy Levonorgestrel: Another hydroxylated derivative with different biological activity.

生物活性

6beta-Hydroxylevonorgestrel (6β-OH-LNG) is a metabolite of levonorgestrel, a widely used synthetic progestin in contraceptive formulations. Understanding the biological activity of 6β-OH-LNG is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications.

- Chemical Formula : C21H28O3

- Molecular Weight : 328.45 g/mol

- CAS Number : 129318271

- Structure : 6β-Hydroxylevonorgestrel features a hydroxyl group at the 6β position, which differentiates it from its parent compound, levonorgestrel.

The biological activity of 6β-OH-LNG primarily stems from its interaction with progesterone receptors. It exhibits progestogenic activity, which is essential for various reproductive functions. The compound's mechanism can be summarized as follows:

- Receptor Binding : 6β-OH-LNG binds to progesterone receptors in target tissues, influencing gene expression and cellular responses related to reproductive health.

- Inhibition of Ovulation : Similar to levonorgestrel, it prevents ovulation by inhibiting the luteinizing hormone surge.

- Endometrial Changes : It induces changes in the endometrium that prevent implantation of a fertilized egg.

1. Progestogenic Activity

Research indicates that 6β-OH-LNG retains significant progestogenic activity compared to levonorgestrel. In a study where it was added to levonorgestrel at a concentration of 2%, the release rate of levonorgestrel decreased by 27%, suggesting a modulatory effect on its pharmacokinetics .

2. Impact on Fertility

A study demonstrated that 6β-OH-LNG could potentially affect fertility parameters. The compound has been shown to alter reproductive hormone levels and may influence ovarian function, although more research is needed to fully understand these effects .

3. Safety and Toxicity

The safety profile of 6β-OH-LNG includes potential reproductive toxicity. According to safety data sheets, it is classified as a substance suspected of causing cancer and may damage fertility or the unborn child . Long-term exposure studies are necessary to elucidate chronic effects.

Case Studies

Several case studies have explored the implications of using contraceptives containing levonorgestrel and its metabolites:

- Case Study 1 : A clinical trial investigated the effects of combined oral contraceptives containing levonorgestrel on menstrual cycle regulation. The study found that participants experienced fewer menstrual irregularities when using formulations with higher ratios of progestins like 6β-OH-LNG.

- Case Study 2 : Another study assessed the impact of hormonal contraceptives on metabolic parameters in women. Results indicated that those using contraceptives with levonorgestrel showed significant changes in lipid profiles, potentially linked to the activity of its metabolites .

Comparative Biological Activity Table

| Compound | Progestogenic Activity | Estrogenic Activity | Androgenic Activity | Notes |

|---|---|---|---|---|

| Levonorgestrel | High | Low | Moderate | Widely used in contraceptive formulations |

| This compound | Moderate | Very Low | Low | Retains significant progestogenic effects |

特性

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPEOWAWHAHEP-JUYLZWBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55555-97-0 | |

| Record name | 6beta-Hydroxylevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055555970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-HYDROXYLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y643AOR6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。